molecular formula C29H24N6O B4378409 3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4378409
M. Wt: 472.5 g/mol
InChI Key: JNOPSXCWRPPKRH-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound known for its unique chemical properties and various applications in scientific research. This compound is part of the pyrazolo[3,4-b]pyridine family, which has piqued interest due to its potential biological and pharmacological activities. It features a pyrazole moiety linked to a naphthylmethyl group, which plays a significant role in its bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:

  • Formation of Pyrazole Core: The initial step often involves the condensation of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

  • Naphthylmethyl Group Introduction: The next step introduces the naphthylmethyl group via a nucleophilic substitution reaction, often using a naphthylmethyl halide.

  • Construction of Pyrazolo[3,4-b]pyridine: This involves cyclization of the pyrazole with suitable reagents, under specific conditions, to form the pyrazolo[3,4-b]pyridine core.

  • Amide Bond Formation: Finally, the carboxamide group is introduced through coupling reactions, utilizing carbodiimides as activating agents.

Industrial Production Methods

Industrially, the production of this compound might leverage continuous flow synthesis to enhance reaction efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is critical to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, converting them to corresponding alcohols or acids.

  • Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound, leading to amines or alcohols.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and naphthyl rings, introducing various substituents.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under mild conditions.

  • Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

Depending on the reaction type, products can range from hydroxylated derivatives to amine or thiol-substituted compounds, each retaining the core structure of the original molecule.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis, creating more complex molecules.

  • Biology: Examined for its potential as an enzyme inhibitor or ligand for biological macromolecules.

  • Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

  • Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects is intricate and depends on its specific application. Generally, it interacts with molecular targets such as enzymes, disrupting their normal function. This interaction can occur through:

  • Binding to Active Sites: Inhibiting enzyme activity by occupying the active site.

  • Pathway Modulation: Affecting signaling pathways by interacting with key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole, which share the pyrazole core.

  • Pyridine Analogues: Molecules like 4-phenylpyridine, which are structurally similar but lack the pyrazole ring.

Uniqueness

What sets 3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide apart is the combination of its naphthylmethyl group with the pyrazole and pyridine moieties. This unique structure grants it distinctive chemical properties and potential bioactivity, making it a valuable compound for scientific investigation.

Properties

IUPAC Name

3,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N6O/c1-19-15-26(27-20(2)33-35(28(27)31-19)24-12-4-3-5-13-24)29(36)32-23-16-30-34(18-23)17-22-11-8-10-21-9-6-7-14-25(21)22/h3-16,18H,17H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOPSXCWRPPKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=CN(N=C4)CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
3,6-dimethyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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